USP Acceptance Limit for Named Impurity
In the USP monograph for prednicarbate drug substance, 1,2-Dihydro Prednicarbate (Prednicarbate Related Compound A) is the only individually named related compound with a specified acceptance limit. The monograph explicitly states: 'not more than 1.0% of prednicarbate related compound A is found,' whereas 'not more than 0.5% of any other individual impurity is found' [1]. This creates a distinct regulatory hierarchy: Prednicarbate Related Compound A is permitted at twice the threshold of any other unspecified individual impurity, reflecting its status as a process-related or degradant impurity that the compendial body has deemed acceptable at a higher level under routine quality control conditions. Other related compounds such as Prednicarbate Related Compound B (Prednisolone 17-Ethylcarbonate, CAS 104286-02-4) or Prednicarbate EP Impurity C (Prednisolone 21-Propionate, CAS 5740-62-5) fall under the more restrictive 0.5% unspecified impurity limit .
| Evidence Dimension | USP compendial acceptance limit for impurities in prednicarbate drug substance |
|---|---|
| Target Compound Data | Not more than 1.0% (Prednicarbate Related Compound A) |
| Comparator Or Baseline | Not more than 0.5% (any other individual unspecified impurity, including other related compounds) |
| Quantified Difference | 2-fold higher permissible threshold (1.0% vs. 0.5%) |
| Conditions | USP32-NF27 monograph for Prednicarbate; HPLC chromatographic purity testing with Mobile phase (water:acetonitrile 60:50); 20 μL injection volume; detection at appropriate wavelength |
Why This Matters
For quality control laboratories and ANDA filers, the differential compendial limit means that 1,2-Dihydro Prednicarbate reference standard is the critical control for the highest-risk impurity in prednicarbate drug substance, making procurement of this specific standard non-negotiable for USP-compliant testing.
- [1] USP32-NF27. Prednicarbate Monograph. Chromatographic Purity. Acceptance criteria: not more than 1.0% of prednicarbate related compound A; not more than 0.5% of any other individual impurity. View Source
